
2-(tert-Butylsulfonyl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide is an organic compound that features a tert-butylsulfonyl group attached to an N’-hydroxyacetimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide typically involves the hydroxysulfonylation of alkenes. One common method includes the treatment of styrene derivatives with tert-butylsulfinamide under open-air conditions, using copper sulfate as a catalyst . This reaction proceeds under mild conditions and yields the desired product in moderate to good yields.
Industrial Production Methods
While specific industrial production methods for 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents, which are generated aerobically.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LAH).
Substitution: Nucleophilic substitution reactions can occur, where the tert-butylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents, such as iodosylbenzene, are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LAH) is a typical reducing agent used in these reactions.
Substitution: Nucleophiles like alkoxides, enolates, and amide ions are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while reduction reactions can produce the corresponding amines.
Scientific Research Applications
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide involves its ability to participate in various chemical reactions due to the presence of the tert-butylsulfonyl and N’-hydroxyacetimidamide groups. These functional groups allow the compound to act as both an electrophile and a nucleophile, facilitating a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butylsulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
tert-Butylsulfonylthiophene: Known for its nucleophilic substitution reactions.
tert-Butylsulfonyl-1,3-dioxane: Studied for its conformational properties.
Uniqueness
2-(tert-Butylsulfonyl)-N’-hydroxyacetimidamide is unique due to its combination of functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions under mild conditions makes it a valuable compound in both academic and industrial research.
Properties
Molecular Formula |
C6H14N2O3S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-tert-butylsulfonyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C6H14N2O3S/c1-6(2,3)12(10,11)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) |
InChI Key |
KIKAYOSKNCDOJL-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)C/C(=N/O)/N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)
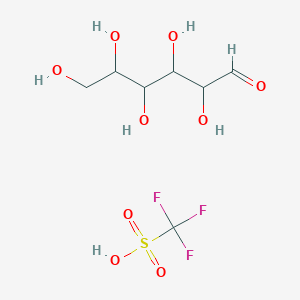
![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)
![N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(tetrazolidin-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide](/img/structure/B14798855.png)
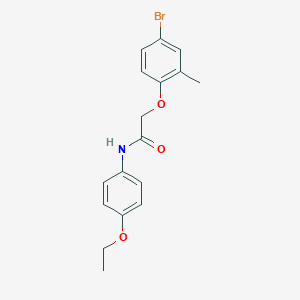
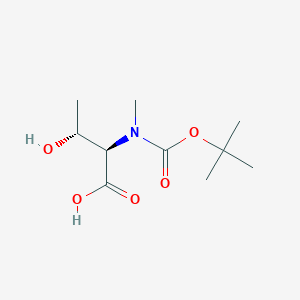
![1-(4-{[(E)-(3-methylphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14798874.png)
![Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)
![3-amino-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B14798894.png)

![2-[3-[(4-Cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14798915.png)
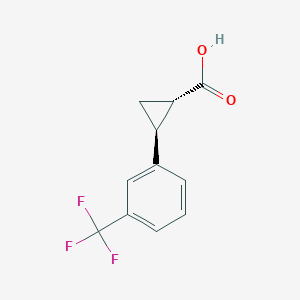
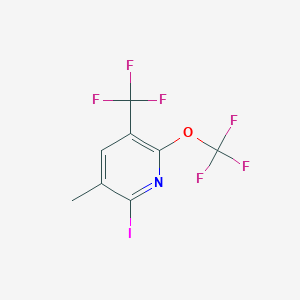
![3-(1H-Benzo[d]imidazol-2-yl)-7-methylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14798940.png)
